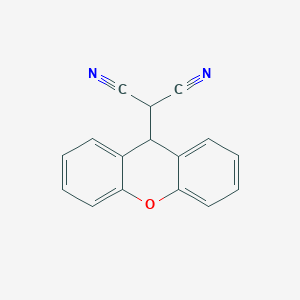

Xanthene-9-malononitrile

Description

General Context of Xanthene Compounds in Chemical Science

Xanthene, a heterocyclic organic compound with the formula CH₂[C₆H₄]₂O, forms the structural backbone of a diverse range of synthetic and naturally occurring molecules. wikipedia.org While xanthene itself is a relatively obscure compound, its derivatives are of immense importance, particularly as dyes and fluorescent probes. wikipedia.orgscbt.com The rigid, planar structure of the xanthene core provides a stable scaffold upon which various functional groups can be appended, leading to a wide array of compounds with tailored properties.

Historically, xanthene dyes, such as fluorescein (B123965) and rhodamines, have been instrumental in the fields of biology and medicine for applications like fluorescence microscopy, flow cytometry, and cellular imaging. scbt.comnih.gov These dyes are prized for their brilliant colors, strong fluorescence, and, in many cases, good photostability. wikipedia.orgnih.gov The chemical versatility of the xanthene framework allows for the synthesis of derivatives with a broad spectrum of absorption and emission wavelengths, making them invaluable tools for multicolor imaging and sensing applications. scbt.com Beyond their use as fluorophores, xanthene derivatives have also been investigated for their potential in materials science and as scaffolds for the development of new therapeutic agents. scbt.comontosight.ai

Significance of Malononitrile (B47326) in Advanced Organic Synthesis

Malononitrile, a dinitrile with the formula CH₂(CN)₂, is a highly versatile and reactive building block in organic synthesis. wikipedia.org Its methylene (B1212753) group is particularly acidic due to the electron-withdrawing nature of the two adjacent nitrile groups, making it a potent nucleophile in a variety of chemical transformations. nih.gov This reactivity has established malononitrile as a key reagent in numerous multicomponent reactions, where multiple starting materials are combined in a single step to form complex products. researchgate.net

One of the most prominent applications of malononitrile is in the Knoevenagel condensation, a reaction that involves the condensation of an active methylene compound with an aldehyde or ketone. nih.govwisdomlib.org This reaction is a cornerstone of carbon-carbon bond formation and is widely used to synthesize a vast range of functionalized molecules. Furthermore, malononitrile is a crucial starting material for the Gewald reaction, which provides a straightforward route to highly substituted 2-aminothiophenes, a class of compounds with significant pharmacological interest. wikipedia.org The ability of malononitrile to participate in diverse reaction pathways has cemented its importance in the synthesis of pharmaceuticals, dyes, and functional materials. issr-journals.org

Rationale for Academic Inquiry into Xanthene-9-malononitrile Systems

The combination of the xanthene and malononitrile moieties into a single molecular entity, this compound, presents a compelling subject for academic and industrial research. The rationale for this inquiry stems from the potential to create novel compounds that synergistically combine the desirable properties of both parent structures. The rigid, fluorescent xanthene core can serve as a scaffold, while the reactive malononitrile group can be used to further functionalize the molecule or to impart specific electronic properties.

Researchers are particularly interested in the unique chemical and photophysical properties that arise from the fusion of these two components. The electron-withdrawing malononitrile group at the 9-position of the xanthene ring can significantly influence the electronic distribution within the xanthene core, potentially leading to new fluorescent probes with enhanced sensitivity and selectivity for specific analytes. Moreover, the reactive nature of the malononitrile group opens up avenues for the synthesis of a wide range of derivatives through reactions such as Michael additions and Knoevenagel condensations. mdpi.com This allows for the systematic tuning of the molecule's properties for specific applications, including the development of chemosensors and biologically active compounds.

Scope and Objectives of Current Research Trajectories

Current research on this compound systems is multifaceted, with several key objectives driving the field forward. A primary focus is the development of novel synthetic methodologies to access a wider variety of this compound derivatives with diverse substitution patterns. This includes the exploration of efficient, one-pot, multicomponent reactions that are both atom-economical and environmentally benign. rsc.orgrsc.org

Another major research trajectory involves the detailed investigation of the photophysical properties of these compounds. Scientists are working to understand the structure-property relationships that govern their fluorescence, including factors that influence quantum yield, Stokes shift, and solvatochromism. The goal is to design and synthesize new fluorescent probes with superior performance for applications in bioimaging and sensing. For instance, research has focused on developing probes for the detection of specific ions, reactive oxygen species, and other biologically relevant molecules.

Furthermore, the biological activities of this compound derivatives are being actively explored. Given the known biological effects of both xanthene and malononitrile-containing compounds, there is significant interest in evaluating these hybrid molecules for potential therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. The ability to readily modify the structure of this compound allows for the creation of libraries of compounds for high-throughput screening to identify promising lead candidates for drug discovery.

Structure

3D Structure

Properties

CAS No. |

6235-15-0 |

|---|---|

Molecular Formula |

C16H10N2O |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

2-(9H-xanthen-9-yl)propanedinitrile |

InChI |

InChI=1S/C16H10N2O/c17-9-11(10-18)16-12-5-1-3-7-14(12)19-15-8-4-2-6-13(15)16/h1-8,11,16H |

InChI Key |

ZWUWQDXEIPVKAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Xanthene 9 Malononitrile Derivatives

Historical Evolution of Xanthene Core Synthesis

The journey into the synthesis of the xanthene core, the fundamental structure of xanthene-9-malononitrile, dates back to the 19th century. One of the earliest documented syntheses was accomplished by von Baeyer in 1871, who prepared fluorescein (B123965) through the condensation of resorcinol (B1680541) and phthalic anhydride (B1165640). amazonaws.com This foundational work laid the groundwork for future explorations into xanthene chemistry. Later, in 1925, Sen and colleagues described a method to obtain 3-hydroxyxanthene via the condensation of saligenin and resorcinol. mdpi.com

Over the years, the synthesis of xanthenes has evolved significantly, with numerous methods being developed to create a wide array of derivatives with diverse substitution patterns. mdpi.com These methods include the cyclization of specific building blocks and the modification of the more common xanthones. mdpi.cominformativejournals.com Early approaches often involved reactions such as the condensation of ortho-hydroxybenzyl alcohol derivatives with resorcinol at high temperatures in the presence of catalysts like anhydrous zinc chloride or concentrated sulfuric acid. amazonaws.com Another historical method involved the condensation of 2-hydroxyaryl aldehydes with 2-tetralone (B1666913) under acidic conditions. amazonaws.com The reaction of 2-hydroxynaphthalen-4,1-dione with aldehydes also proved to be a viable route to xanthene derivatives. amazonaws.com

The development of synthetic methodologies has been driven by the wide-ranging applications of xanthene derivatives, which are recognized for their biological and therapeutic properties. amazonaws.cominformativejournals.com This has led to the continuous refinement of synthetic strategies, including the exploration of greener and more efficient procedures. mdpi.comnih.gov

Multicomponent Reaction Approaches to this compound

The synthesis of this compound and its derivatives is often achieved through elegant and efficient multicomponent reactions (MCRs). This strategy involves the one-pot combination of three or more starting materials to form a complex product, thereby minimizing waste and improving reaction efficiency. The core of these MCRs typically involves a sequence of well-established organic reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization steps.

Knoevenagel Condensation Mechanisms

The initial step in many multicomponent syntheses of xanthene-9-malononitriles is the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound, such as malononitrile (B47326), with an aldehyde or ketone. In the context of xanthene synthesis, an aromatic aldehyde is typically reacted with malononitrile in the presence of a catalyst. This condensation results in the formation of an arylidene malononitrile intermediate. The reaction is a cornerstone for the construction of 1,8-dioxooctahydroxanthenes, which are synthesized through a one-pot reaction involving Knoevenagel condensation, Michael addition, and cyclodehydration of dimedone with various aldehydes. researchgate.net

Michael Addition Pathways

Following the Knoevenagel condensation, the next crucial step is a Michael addition. In this reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. For the synthesis of xanthene-9-malononitriles, the arylidene malononitrile formed in the Knoevenagel step acts as the Michael acceptor. The Michael donor is typically a cyclic 1,3-dicarbonyl compound, such as dimedone (5,5-dimethyl-1,3-cyclohexanedione) or 1,3-cyclohexanedione (B196179). The nucleophilic attack by the enolate of the dicarbonyl compound onto the electrophilic double bond of the arylidene malononitrile leads to the formation of an open-chain intermediate. This addition is a key step in the one-pot synthesis of 1,8-dioxooctahydroxanthenes. researchgate.net

Subsequent Cyclization Reactions

The final step in the multicomponent sequence is an intramolecular cyclization, followed by dehydration, to form the stable tricyclic xanthene core. The open-chain intermediate generated from the Michael addition undergoes a cyclization reaction where a hydroxyl group from the dicarbonyl moiety attacks the nitrile group, or an alternative cyclization pathway occurs, ultimately leading to the formation of the pyran ring characteristic of the xanthene scaffold. This cyclodehydration step is essential for completing the synthesis of 1,8-dioxooctahydroxanthenes and related derivatives. mdpi.comresearchgate.net

Pseudo-Multicomponent Strategies

While true multicomponent reactions involve the simultaneous or sequential addition of all reactants in a single pot, pseudo-multicomponent strategies offer a variation on this theme. In these approaches, some of the components may be pre-reacted to form an intermediate, which is then subjected to the subsequent reaction steps without isolation. This can sometimes offer better control over the reaction and improve yields. For instance, the Knoevenagel adduct (arylidene malononitrile) might be formed first and then reacted with the 1,3-dicarbonyl compound in the same pot. This still retains the "one-pot" nature of the synthesis while allowing for a more controlled reaction sequence.

Catalysis in this compound Synthesis

The choice of catalyst plays a pivotal role in the efficiency, selectivity, and environmental friendliness of this compound synthesis. A wide variety of catalysts have been employed, ranging from traditional acids and bases to more advanced and sustainable catalytic systems.

The synthesis of 1,8-dioxo-hydroxanthenes from the reaction of 1,3-cyclohexanedione with aldehydes has been successfully carried out using various catalysts. amazonaws.com These include indium(III) chloride, para-toluenesulfonate-aniline on silica (B1680970) chloride, iodine, and sodium hydrogen sulfate (B86663) on silica gel. amazonaws.com The use of sulfamic acid has also been reported for the preparation of 14-aryl-14H-dibenzoxanthenes, although this method can require long reaction times. amazonaws.com

In recent years, there has been a significant shift towards the use of heterogeneous and reusable catalysts to align with the principles of green chemistry. Metal ion-exchanged zeolites, such as Cu/NaY, have been shown to be effective heterogeneous catalysts for the synthesis of xanthene derivatives. rsc.org These catalysts are operationally simple, avoid the use of toxic reagents, and can be recovered and reused. rsc.orgscielo.org.mx Another example of a reusable catalyst is template-containing Zn/MCM-41, which has demonstrated high activity due to the presence of both Lewis acid sites and the ionic template. scielo.org.mx

The development of nanocatalysts has also emerged as a promising area. For example, cobalt-incorporated sulfated zirconia has been utilized as an efficient and recyclable nanocatalyst for the synthesis of 1,8-dioxo-octahydroxanthenes. researchgate.net Furthermore, the application of ultrasound irradiation in conjunction with catalysts like ZrCl4 has been shown to be a sustainable technique for the synthesis of functionalized xanthene derivatives, often leading to high yields in shorter reaction times. nih.gov

Below is a table summarizing various catalytic systems used in the synthesis of xanthene derivatives:

| Catalyst | Reactants | Product | Conditions | Yield (%) | Reference |

| Indium(III) chloride | 1,3-Cyclohexanedione, Aldehydes | 1,8-Dioxo-hydroxanthenes | - | High | amazonaws.com |

| p-Toluenesulfonate-aniline on silica chloride | 1,3-Cyclohexanedione, Aldehydes | 1,8-Dioxo-hydroxanthenes | - | High | amazonaws.com |

| Iodine | 1,3-Cyclohexanedione, Aldehydes | 1,8-Dioxo-hydroxanthenes | - | High | amazonaws.com |

| NaHSO4.SiO2 | 1,3-Cyclohexanedione, Aldehydes | 1,8-Dioxo-hydroxanthenes | - | High | amazonaws.com |

| Sulfamic acid | - | 14-Aryl-14H-dibenzoxanthenes | Thermal or Microwave | Good | amazonaws.com |

| Cu/NaY zeolite | Benzaldehyde (B42025), Dimedone | Xanthene derivative | 110 °C, Solvent-free | High | rsc.org |

| Zn/MCM-41 | β-Naphthol, Dimedone, Benzaldehyde | Benzoxanthene-11-one derivative | 110 °C, Solvent-free | High | scielo.org.mx |

| ZrCl4 | 2-Naphthol, Dimedone, Aldehydes | Functionalized xanthene derivatives | Ultrasonic irradiation | 75-95 | nih.gov |

| Cobalt-incorporated sulfated zirconia | - | 1,8-Dioxo-octahydroxanthenes | - | - | researchgate.net |

Organocatalysis (e.g., DABCO-promoted reactions)

Organocatalysis has emerged as a powerful tool for the synthesis of xanthene derivatives, with 1,4-diazabicyclo[2.2.2]octane (DABCO) being a prominent and versatile catalyst. researchgate.netrsc.org DABCO, a non-toxic and inexpensive basic organocatalyst, effectively promotes the one-pot synthesis of xanthene structures through a cascade of reactions. rsc.orgmdpi.com

The typical reaction mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and a final heterocyclization step. researchgate.netmdpi.com For instance, the reaction of an appropriate aldehyde with an active methylene compound like dimedone, catalyzed by DABCO, forms the xanthene skeleton. researchgate.netmdpi.com Subsequently, these synthesized xanthene derivatives can react with malononitrile to yield the corresponding this compound (also known as alkylidene or dicyanomethylene derivatives). researchgate.net

The efficiency of the DABCO-catalyzed reaction is influenced by the amount of catalyst used. Studies have shown that increasing the catalyst loading can significantly improve the yield of the xanthene product, with optimal results often achieved at a specific molar percentage. researchgate.net The use of DABCO in aqueous media further enhances the green credentials of this methodology, offering short reaction times and excellent yields without the need for complex purification apparatus. researchgate.net

Table 1: Effect of DABCO Catalyst Loading on Xanthene Synthesis

| Entry | Catalyst | Catalyst Amount (mol%) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | None | — | 60 | Trace |

| 2 | DABCO | 1 | 60 | 76 |

| 3 | DABCO | 2 | 50 | 85 |

| 4 | DABCO | 3 | 40 | 92 |

| 5 | DABCO | 5 | 30 | 95 |

| 6 | DABCO | 10 | 30 | 97 |

| 7 | DABCO | 15 | 30 | 97 |

Data sourced from a study on the synthesis of heteroaryl substituted xanthenes. researchgate.net

Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed approaches)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a viable route to aryl malononitriles, which are key precursors or structural components of this compound derivatives. These methods are particularly useful for creating the carbon-carbon bond between an aryl halide (representing a portion of the xanthene framework) and the malononitrile anion.

A convenient method for the palladium-catalyzed arylation of malononitrile has been developed using aryl bromides and chlorides. The choice of ligand, base, and solvent is crucial for achieving high yields (70-95%). For example, systems using PdCl₂ with tricyclohexylphosphine (B42057) as the ligand in a solvent like xylene have proven effective for a range of aryl bromides, including those with electron-donating or electron-withdrawing groups and sterically hindered substrates.

Heterogeneous Catalysis (e.g., Nanoparticle-mediated synthesis)

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry. Various solid catalysts, including metal-exchanged zeolites and nanoparticles, have been successfully employed for the synthesis of xanthene derivatives.

Nano-ZnAl₂O₄ has been shown to be an efficient and reusable catalyst for the rapid, one-pot synthesis of xanthene derivatives under solvent-free conditions. The nano-form of the catalyst exhibits superior activity compared to its bulk form, a characteristic attributed to its larger surface area.

Another effective class of heterogeneous catalysts is transition metal ion-exchanged NaY zeolites. In a study comparing different metal ions (Cu, Co, Mn, Ni) supported on NaY zeolite for the reaction of benzaldehyde and dimedone, the copper-exchanged zeolite (Cu/NaY) demonstrated the highest catalytic activity. These reactions are typically performed under solvent-free conditions at elevated temperatures, offering high yields in short reaction times.

Table 2: Efficacy of Different M(II)/NaY Zeolite Catalysts

| Entry | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Cu/NaY | 10 | 96 |

| 2 | Co/NaY | 20 | 85 |

| 3 | Mn/NaY | 30 | 70 |

| 4 | Ni/NaY | 25 | 80 |

Reaction conditions: benzaldehyde (1 mmol), dimedone (2 mmol), catalyst (2 mg), 110 °C.

Magnetic nanoparticles, such as Fe₃O₄@Agar-Ag, also serve as effective and recyclable nanocatalysts for the synthesis of various xanthene derivatives.

Superoxide (B77818) Ion Mediated Protocols

A novel, one-pot multicomponent synthesis of xanthene and 4H-benzochromene derivatives has been developed utilizing superoxide ion. researchgate.net This method involves the three-component reaction of aromatic aldehydes, β-naphthol, and either dimedone or malononitrile under mild, room temperature conditions. researchgate.net The reaction is facilitated by a phase transfer catalyst, such as tetraethylammonium (B1195904) bromide, which aids in the generation of tetraethylammonium superoxide. researchgate.net This protocol highlights an efficient use of superoxide for constructing these heterocyclic systems. researchgate.net

Catalyst-Free and Green Chemistry Synthesis Methodologies

Significant efforts have been directed towards developing catalyst-free and green synthetic routes for xanthene derivatives. These methods often employ environmentally benign solvents, solvent-free conditions, or alternative energy sources like ultrasound irradiation to promote the reaction.

Solvent-free condensation of aromatic aldehydes with dimedone or β-naphthol can be achieved by heating the mixture, sometimes with a mild and eco-friendly catalyst like lanthanum(III) nitrate (B79036) hexahydrate. This approach offers high yields, short reaction times, and avoids the use of hazardous organic solvents. Deep eutectic solvents (DES), which are mixtures of ionic compounds with low melting points, can also act as both the solvent and catalyst, providing a green alternative to traditional solvents.

Ultrasound-assisted synthesis is another green strategy that can accelerate reaction rates and improve yields. For example, the synthesis of xanthene derivatives from aromatic aldehydes and cyclic diketones has been efficiently carried out under ultrasonic irradiation in ethanol (B145695), using catalysts like Zn(OAc)₂. These green methodologies are atom-economical and often result in low E-factor values, making them attractive for sustainable chemical production.

Influence of Solvent Systems on Reaction Efficacy and Selectivity

The choice of solvent can have a profound impact on the efficacy and selectivity of this compound synthesis. The solvent can influence reactant solubility, catalyst activity, and the position of chemical equilibria, thereby affecting reaction rates and product yields.

In organocatalytic reactions, such as those promoted by DABCO, water has been successfully used as an environmentally friendly solvent, leading to excellent yields. researchgate.net For some multicomponent reactions, ethanol has been identified as the most effective solvent under ultrasonic irradiation. In other cases, polar aprotic solvents like DMF or CH₃CN have been explored, though they may not always improve the yield compared to other systems.

A significant trend in the synthesis of xanthene derivatives is the move towards solvent-free conditions. Heating a mixture of the reactants, often with a heterogeneous or mild homogeneous catalyst, can drive the reaction to completion, simplifying workup and reducing waste. The use of deep eutectic solvents (DES) represents a unique approach where the reaction medium also serves a catalytic role, eliminating the need for a separate solvent. In palladium-catalyzed coupling reactions, the choice of an appropriate organic solvent like xylene is critical for the success of the transformation. The investigation of various solvents is a key part of optimizing any synthetic protocol for these compounds.

Cleavage Reactions Involving Malononitrile at the Xanthene-9 Position

While the primary focus is often on the synthesis of the stable xanthene-9-ylidenemalononitrile, the cleavage of the dicyanomethylene group can be a relevant transformation. This type of reaction can be considered a retro-Knoevenagel condensation. Such cleavage would typically involve hydrolysis under either acidic or basic conditions to convert the malononitrile derivative back to the corresponding ketone at the 9-position, which is a xanthone (B1684191).

The oxidation of the benzylic methylene position of a 9H-xanthene is a well-established method to produce xanthones. This transformation, often achieved using photocatalysis with visible light and molecular oxygen, effectively converts the C-CH₂-C group to a carbonyl (C=O) group. While this is not a direct cleavage of a pre-existing malononitrile group, it represents the formation of the same xanthone product that would result from such a cleavage and subsequent oxidation. The stability of the C=C bond in this compound makes direct cleavage challenging, but it provides a pathway to functional group interconversion at the 9-position, demonstrating the chemical versatility of the xanthene nucleus.

Post-Synthetic Derivatization and Functionalization of the this compound Scaffold

While many derivatives of this compound are accessed through the variation of starting materials during primary synthesis, the scaffold itself presents opportunities for post-synthetic modification. These transformations can be broadly categorized into reactions involving the dicyanomethylene group and functionalization of the xanthene core. Such modifications are crucial for fine-tuning the electronic, photophysical, and biological properties of these compounds.

The reactivity of the this compound scaffold allows for a range of chemical transformations. The primary sites for functionalization are the dicyanomethylene group and the aromatic rings of the xanthene core.

Reactions of the Dicyanomethylene Group

The geminal dinitrile moiety is a versatile functional group that can undergo several transformations.

One of the key reactions of the malononitrile group is its hydrolysis to a ketone. This transformation is typically carried out under acidic or basic conditions and results in the formation of 9-xanthenone. This conversion can be useful for creating a series of xanthene-based compounds from a common intermediate.

The nitrile groups can also be reduced. Catalytic hydrogenation or the use of chemical reducing agents can convert the dicyanomethylene group into a diamine. This introduces basic centers into the molecule, which can significantly alter its chemical and physical properties.

Furthermore, the double bond formed during the Knoevenagel condensation to create 2-(9H-xanthen-9-ylidene)malononitrile can be selectively reduced. For instance, sodium borohydride (B1222165) can be used for the reduction of the exocyclic double bond, leading to a saturated C9-malononitrile derivative. organic-chemistry.org This alters the geometry and electronic conjugation of the molecule.

A one-step conversion of alkylidenemalononitriles into primary alcohols has also been reported, involving a cooperative redox process with molecular oxygen and sodium borohydride. thieme-connect.com This suggests a potential pathway to introduce a primary alcohol function at the 9-position of the xanthene scaffold.

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Hydrolysis | Acid or base catalysis | 9-Xanthenone | Synthesis of other xanthene derivatives |

| Nitrile Reduction | Catalytic hydrogenation (e.g., H₂/Pd) | Diamine | Introduction of basic functionalities |

| Double Bond Reduction | Sodium Borohydride | Saturated C9-malononitrile | Altering molecular geometry |

| Conversion to Alcohol | O₂, NaBH₄ | Primary alcohol | Introduction of a hydroxyl group |

Functionalization of the Xanthene Ring System

The aromatic rings of the xanthene scaffold are susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The nature and position of these substituents can have a profound impact on the molecule's properties.

Halogenation, such as bromination or chlorination, can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. The resulting halogenated xanthene-9-malononitriles can then serve as versatile intermediates for further functionalization, for example, through cross-coupling reactions like the Suzuki or Heck reactions. This allows for the introduction of aryl, alkyl, or other organic moieties.

Nitration of the xanthene rings can be accomplished using standard nitrating agents like nitric acid in the presence of sulfuric acid. The nitro groups are strongly electron-withdrawing and can be subsequently reduced to amino groups, providing a handle for further derivatization, such as amide or sulfonamide formation.

Sulfonation can introduce sulfonic acid groups onto the xanthene core, which can improve water solubility and provide sites for electrostatic interactions.

The specific regioselectivity of these electrophilic substitution reactions will be directed by the existing substitution pattern on the xanthene ring.

| Reaction Type | Reagents and Conditions | Introduced Group | Potential for Further Derivatization |

| Halogenation | Halogen (e.g., Br₂, Cl₂), Lewis Acid | Halogen (-Br, -Cl) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | Reduction to amino group, further functionalization |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid (-SO₃H) | Improved water solubility, salt formation |

Advanced Spectroscopic and Computational Characterization of Xanthene 9 Malononitrile Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of xanthene-9-malononitrile systems in solution. nih.govresearchgate.net Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. nih.govnih.gov

In ¹H NMR spectra of this compound derivatives, the proton signals are observed in distinct regions, reflecting their specific locations within the molecule. mnstate.edutechnologynetworks.com For instance, aromatic protons of the xanthene core typically appear as multiplets in the downfield region, while the methine proton at the 9-position and protons of various substituents show characteristic chemical shifts and coupling patterns. scielo.bremerypharma.com The integration of these signals provides the ratio of protons in different environments. technologynetworks.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. mnstate.edu The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of neighboring atoms. Key signals include those from the nitrile carbons, the spiro carbon at position 9, and the aromatic carbons of the xanthene structure. For example, in 2-(4-chlorobenzylidene)malononitrile, the nitrile carbons appear around δ 113.5-114.6 ppm, while the carbon attached to the chloro group is observed at approximately δ 134.2 ppm. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, further solidifying the structural assignment. researchgate.netnih.gov These advanced experiments are invaluable for elucidating the complex structures of novel this compound derivatives. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected Malononitrile (B47326) Derivatives in CDCl₃

| Compound | ¹H NMR Signals (δ, ppm) | ¹³C NMR Signals (δ, ppm) | Reference |

|---|---|---|---|

| 2-(4-Nitrobenzylidene)malononitrile | 8.41 (d, J=8.84, 2H), 8.10 (d, J=8.84, 2H), 7.90 (s, 1H) | 156.8, 150.4, 135.8, 131.3, 124.6, 112.6, 111.5, 87.5 | rsc.org |

| 2-(2-Chlorobenzylidene)malononitrile | 7.80 (d, J=7.84, 2H), 7.74 (s, 1H), 7.71 (d, J=7.84, 2H) | 158.4, 133.1, 131.8, 129.9, 129.6, 113.4, 112.3, 83.5 | rsc.org |

| 2-Benzylidenemalononitrile | 7.91 (d, 2H, J 7.0 Hz), 7.79 (s, 1H), 7.57 (m, 3H) | 82.56, 113.62, 112.47, 130.61, 130.77, 134.54, 159.97 | scielo.br |

| 14-(4-Chlorophenyl)-14H-dibenzo[a,j]xanthene | 6.47 (s, 1H), 7.12 (d, 2H, J = 8.5 Hz), 7.48–7.39 (m, 4H), 7.48 (d, 2H, J = 8.8 Hz), 7.63–7.56 (m, 2H), 7.82 (d, 2H, J = 8.8 Hz), 7.86 (d, 2H, J = 8.0 Hz), 8.34 (d, 2H, J = 8.5 Hz) | 37.46, 116, 118, 122.42, 124.36, 127, 128.65, 129.93, 129.07, 129.48, 131, 131.26, 132.18, 143.47, 148.8 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Mass Spectrometry (MS) Applications in Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful analytical tools that provide complementary information for the characterization of this compound systems. rsc.orgworldscientific.com

IR spectroscopy is particularly useful for identifying key functional groups within the molecule. worldscientific.com The strong, sharp absorption band characteristic of the nitrile group (C≡N) is a prominent feature in the IR spectra of these compounds, typically appearing in the range of 2200-2300 cm⁻¹. Other significant absorption bands correspond to C=C stretching vibrations of the aromatic rings and C-O-C stretching of the xanthene ether linkage. worldscientific.com

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. nih.govchemrxiv.org High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula. nsf.gov The fragmentation patterns observed in the mass spectrum, often generated by techniques like collision-induced dissociation, offer valuable clues about the molecular structure by revealing stable fragments and characteristic losses. nih.govresearchgate.net For instance, the fragmentation of xanthene dyes can lead to extensive rearrangements and the formation of unexpected fragments, which can be identified using high-resolution mass spectrometry. nih.gov

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing an unambiguous depiction of the molecular architecture of this compound systems. tandfonline.comgoums.ac.ir This technique yields detailed information on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and steric interactions. goums.ac.ir

The crystal structures of xanthene derivatives reveal how the molecules pack in the solid state, including any intermolecular interactions such as hydrogen bonding or π-π stacking. tandfonline.com For example, studies on xanthenedione derivatives have shown that their structures can be stabilized by C–H···O and O–H···O hydrogen bonds. tandfonline.com This information is crucial for understanding the material's bulk properties and for designing new materials with specific solid-state characteristics. The molecular structure of xanthene and its derivatives has been a subject of interest in the design of fluorescent dyes. researchgate.net

Electronic Absorption and Emission Spectroscopy for Photophysical Parameters

Electronic absorption and emission spectroscopy are pivotal in characterizing the photophysical properties of this compound systems, which are often fluorescent. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net These techniques provide insights into how the molecules interact with light, a key aspect for their application in areas like fluorescent probes and laser dyes. goums.ac.ir

The absorption spectra of this compound derivatives typically exhibit strong absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. rsc.orgmdpi.comnih.govrsc.orgresearchgate.net The position of the maximum absorption wavelength (λ_max) is sensitive to the electronic structure of the molecule, including the nature and position of substituents on the xanthene core. icrc.ac.ir For example, extending the π-conjugation or introducing electron-donating or -withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. researchgate.net

Upon excitation at a suitable wavelength, many this compound derivatives exhibit fluorescence. The emission spectrum provides the wavelength of maximum emission (λ_em). The difference between the absorption and emission maxima is known as the Stokes shift, which is an important parameter for applications in fluorescence imaging. rsc.org For instance, a novel xanthene-based reactive dye showed absorption and emission wavelengths in the ranges of 465-490 nm and 498-538 nm, respectively, in various solvents. researchgate.neticrc.ac.ir

The molar extinction coefficient (ε), also known as the molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. ias.ac.intsijournals.comresearchgate.net It is determined from the Beer-Lambert law and is a crucial parameter for quantitative analysis and for assessing the brightness of a fluorescent dye. ias.ac.in High molar extinction coefficients are desirable for applications requiring high sensitivity. For example, a novel xanthene dye was reported to have a molar extinction coefficient of about 13400 L mol⁻¹ cm⁻¹ in water. researchgate.net The molar extinction coefficient can be influenced by the solvent and the specific substituents on the xanthene scaffold. rsc.orgnih.govresearchgate.net

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. nih.govresearchgate.netresearchgate.net It is defined as the ratio of the number of photons emitted to the number of photons absorbed. morressier.com A high quantum yield is a key characteristic of efficient fluorophores. nih.gov The quantum yield of this compound derivatives can be significantly influenced by their molecular structure and the surrounding environment, such as the solvent polarity. researchgate.neticrc.ac.ir For some malononitrile derivatives, fluorescence quantum yields have been reported in the range of 0.20 to 0.68. researchgate.net In another study, the quantum yield of a synthesized xanthene dye was found to be in the range of 0.04-0.66 in different solvents. researchgate.neticrc.ac.ir The ability to modulate the fluorescence quantum yield by introducing different substituents is a key area of research in the development of new fluorescent materials. morressier.com

Table 2: Photophysical Data for Selected Xanthene and Malononitrile Derivatives

| Compound/Dye System | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Novel Xanthene Dye in Water | 465-490 (range in various solvents) | 498-538 (range in various solvents) | 0.66 | ~13400 | researchgate.neticrc.ac.ir |

| Malononitrile Derivatives | Not specified | Not specified | 0.20-0.68 | Not specified | researchgate.net |

| Xanthene-Chalcone Fluorophores | Not specified | 650-710 | Moderate | Not specified | rsc.org |

| Ketone Rhodamine (KR-1) | 862 | 1058 | Not specified | Not specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

Stokes Shift Measurements

The Stokes shift, the difference between the maxima of the absorption and emission spectra, is a critical parameter for fluorescent molecules, particularly in applications like biological imaging and sensing. For xanthene-based dyes, the Stokes shift can vary significantly based on molecular structure and environment. While specific data for this compound is not extensively documented in publicly available literature, general principles derived from related xanthene structures provide valuable insights.

Xanthene dyes are known for their remarkable photophysical properties, but many traditional derivatives exhibit relatively small Stokes shifts. nih.gov This can be a limitation, leading to issues like self-absorption and reduced sensitivity in fluorescence measurements. nih.gov To address this, research has focused on strategies to engineer larger Stokes shifts in xanthene-based fluorophores. One effective strategy involves the strategic introduction of structural modifications that alter the electronic distribution in the excited state compared to the ground state. For instance, creating a dyad structure by combining a xanthene moiety with another chromophore, such as benzothiazolium, and expanding the π-conjugated system through the introduction of benzene (B151609) rings and heteroatom substitution (e.g., replacing oxygen with sulfur) has been shown to significantly increase the Stokes shift. nih.gov

In a study on a xanthene-benzothiozolium dyad, these modifications resulted in an extension of the emission wavelength and a substantial improvement in the Stokes shift to 68 nm. nih.gov This demonstrates that the Stokes shift in xanthene systems is highly tunable. The malononitrile group in this compound, with its strong electron-withdrawing nature, is expected to influence the electronic properties and thus the Stokes shift, likely promoting a degree of intramolecular charge transfer upon excitation, which is a key factor in achieving a large Stokes shift.

Table 1: Representative Stokes Shifts for Modified Xanthene Dyes

| Derivative | Modification Strategy | Stokes Shift (nm) |

| Xanthene-benzothiozolium dyad | π-conjugation extension, heteroatom substitution | 68 |

Note: Data is illustrative of strategies to enhance Stokes shift in xanthene systems.

Solvatochromic Behavior and Solvent Polarity Effects

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a well-documented phenomenon for many dyes and is indicative of changes in the electronic ground and excited states due to interactions with solvent molecules. researchgate.net This behavior is particularly pronounced in molecules where a significant change in dipole moment occurs upon photoexcitation.

For xanthene derivatives, the solvent polarity can have a profound effect on their absorption and emission spectra. researchgate.net Generally, in polar solvents, the excited state of a molecule with an increased dipole moment will be more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, a blue-shift (hypsochromic shift) may be observed in some cases, depending on the specific nature of the solute-solvent interactions, such as hydrogen bonding. researchgate.net

The presence of the highly polar malononitrile group in this compound suggests a strong potential for significant solvatochromic effects. The cyano groups are powerful electron acceptors, which can lead to a substantial intramolecular charge-transfer (ICT) character. This ICT is often enhanced in polar solvents, which stabilize the charge-separated excited state more than the ground state. Consequently, one would expect to observe a positive solvatochromism, where the emission maximum shifts to longer wavelengths as the solvent polarity increases. The study of this behavior using various solvent polarity scales, such as the Kamlet-Taft parameters, can provide detailed information about the specific interactions (hydrogen bond donating/accepting ability, and polarizability) that govern the photophysical properties of this compound in different environments. researchgate.net

Photostability and Degradation Pathways Analysis

Photostability is a crucial characteristic for any chromophore intended for applications involving prolonged light exposure, such as in fluorescent probes or dye-sensitized solar cells. Xanthene dyes are generally recognized for their notable photostability. researchgate.net However, under certain conditions, they can undergo photodegradation.

The degradation pathways of xanthene-based dyes have been investigated, often revealing complex mechanisms involving reactive oxygen species. nih.gov For instance, studies on the degradation of xanthene dyes like Rhodamine B and Eosin Y in the presence of photoactivated persulfate have shown that the process can proceed through both radical (SO₄⁻• and HO•) and non-radical pathways. nih.gov The specific site of attack on the xanthene structure can be influenced by factors such as pH. nih.gov

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating these degradation pathways. By identifying the most likely sites for radical attack through the calculation of Fukui functions, researchers can predict how the molecule will break down. nih.gov For xanthene dyes, the xanthene ring itself is often a primary site for oxidative attack, leading to the breakdown of the chromophoric system and a loss of color and fluorescence. nih.gov The ultimate degradation products are typically low-molecular-weight organic acids, carbon dioxide, and water. nih.gov The malononitrile substituent in this compound may influence its photostability, potentially by providing an additional reaction site or by altering the electronic properties of the xanthene core.

Theoretical Chemistry and Computational Modeling

Theoretical and computational methods are powerful tools for understanding and predicting the properties of molecular systems like this compound.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules. researchgate.netplu.mx By solving the Kohn-Sham equations, DFT can provide accurate descriptions of the electron density, molecular geometry, and other key electronic properties. rsc.org For xanthene derivatives, DFT calculations are used to optimize the ground-state geometry, calculate vibrational frequencies for comparison with experimental infrared spectra, and determine the distribution of electronic charge within the molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and the energy required for its lowest-energy electronic transition. acs.orgnih.gov A smaller HOMO-LUMO gap generally implies that the molecule is more easily excitable, which corresponds to a longer wavelength of absorption. For xanthene dyes, the HOMO is often localized on the electron-rich xanthene moiety, while the LUMO may be distributed across other parts of the molecule, depending on the substituents. researchgate.net In this compound, the electron-withdrawing malononitrile group would be expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and shifting the absorption to longer wavelengths compared to unsubstituted xanthene.

Table 2: Representative FMO Data for Related Organic Systems

| Compound System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| D-π-A Xanthene Dye | -5.50 | -2.50 | 3.00 |

| D-A-D Xanthene Dye | -5.45 | -2.35 | 3.10 |

Note: Values are hypothetical and for illustrative purposes to show typical ranges for donor-acceptor xanthene systems.

Molecules with large changes in dipole moment upon excitation and significant intramolecular charge transfer character often exhibit substantial nonlinear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. scispace.com The NLO response of a molecule is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). acs.org

Quantum chemical calculations, particularly DFT, are widely used to predict the NLO properties of new materials. researchgate.netresearchgate.net By applying a theoretical electric field, it is possible to calculate the induced dipole moment and from this, the polarizability and hyperpolarizability tensors. acs.org For xanthene-based systems, especially those designed with donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) motifs, significant NLO responses have been predicted. researchgate.net The xanthene core can act as part of the π-bridge or as a donor, while groups like malononitrile are strong acceptors. This combination facilitates the charge transfer that is essential for a large first hyperpolarizability (β), which is a measure of the second-order NLO response. Theoretical studies have shown a strong correlation between a small HOMO-LUMO gap and large hyperpolarizability values. researchgate.netacs.org Therefore, this compound is a promising candidate for exhibiting significant NLO properties.

Structure-Property Relationship Modeling and Prediction

The systematic investigation into the structure-property relationships of this compound and its derivatives is crucial for the rational design of novel materials with tailored optical, electronic, and biological activities. By employing a combination of computational modeling and experimental data analysis, researchers can elucidate the intricate connections between molecular structure and observable properties. This section delves into the modeling and predictive efforts that underpin the development of advanced this compound systems.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this endeavor. These models mathematically correlate variations in the chemical structure of compounds with their measured biological activity or physicochemical properties. researchgate.netnih.gov For xanthene derivatives, QSAR studies have been instrumental in identifying key molecular features that govern their antiproliferative and other biological activities. researchgate.netnih.gov

In the context of this compound systems, these models often rely on a variety of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic characteristics. Key descriptor classes include:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as molecular connectivity indices (χ) and shape indices (k). nih.gov

Quantum-chemical descriptors: Derived from computational chemistry methods, these include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, orbital coefficients, and charge distributions. mdpi.com

Steric descriptors: These account for the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties, such as dipole moment and polarizability.

A typical QSAR/QSPR study on this compound derivatives would involve the synthesis of a series of analogs with systematic variations in their substitution patterns. The relevant properties of these analogs, such as their absorption and emission wavelengths, quantum yields, or biological activities, are then measured. Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is constructed that relates the molecular descriptors to the observed properties. researchgate.netnih.gov

For instance, a hypothetical QSAR model for the photophysical properties of a series of substituted xanthene-9-malononitriles might take the following form:

log(Quantum Yield) = c₀ + c₁(HOMO-LUMO gap) + c₂(Dipole Moment) + c₃*(Molecular Weight)

Where the coefficients (c₀, c₁, c₂, c₃) are determined through regression analysis. Such a model would allow for the prediction of the quantum yield of new, unsynthesized this compound derivatives.

The predictive power of these models is essential for virtual screening and the in silico design of new compounds with enhanced properties, thereby reducing the time and resources required for experimental synthesis and testing. researchgate.net

Detailed Research Findings

Research on compounds structurally related to this compound, particularly those featuring the dicyanomethylene group, has provided valuable insights into their structure-property relationships. The strong electron-withdrawing nature of the malononitrile group plays a pivotal role in defining the electronic and optical properties of these molecules.

Studies on donor-π-acceptor (D-π-A) systems incorporating a dicyanomethylene acceptor have shown that the extent of intramolecular charge transfer (ICT) is highly dependent on the strength of the donor group and the nature of the π-conjugated bridge. researchgate.net In this compound, the xanthene core can act as a donor or part of the π-system, while the malononitrile is a potent acceptor.

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the geometric and electronic structures of these molecules. mdpi.com These calculations can predict key parameters that are then correlated with experimental data.

Table 1: Calculated Electronic Properties of Hypothetical Substituted Xanthene-9-malononitriles

| Substituent (R) at C2 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted λ_max (nm) |

| -H | -6.21 | -2.89 | 3.32 | 410 |

| -OCH₃ | -5.98 | -2.85 | 3.13 | 435 |

| -N(CH₃)₂ | -5.75 | -2.81 | 2.94 | 460 |

| -NO₂ | -6.55 | -3.15 | 3.40 | 395 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on the principles of substituent effects.

The data illustrates that electron-donating groups (-OCH₃, -N(CH₃)₂) tend to increase the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift (bathochromic shift) in the maximum absorption wavelength (λ_max). Conversely, electron-withdrawing groups (-NO₂) lower both the HOMO and LUMO energies, often resulting in a larger energy gap and a blue-shift (hypsochromic shift).

Furthermore, the solvent environment can significantly influence the photophysical properties of these polar molecules. researchgate.net Solvatochromism, the change in color of a substance with the polarity of the solvent, is a common feature.

Table 2: Experimentally Observed Solvatochromic Shifts for a this compound Analog

| Solvent | Dielectric Constant (ε) | Absorption λ_max (nm) | Emission λ_max (nm) |

| Hexane | 1.88 | 420 | 480 |

| Toluene | 2.38 | 425 | 495 |

| Dichloromethane | 8.93 | 440 | 525 |

| Acetonitrile | 37.5 | 455 | 550 |

Note: This data is representative of the expected trends for a polar D-π-A molecule and is for illustrative purposes.

The observed red-shift in both absorption and emission spectra with increasing solvent polarity is indicative of a larger dipole moment in the excited state compared to the ground state, a hallmark of ICT compounds.

By integrating these computational and experimental approaches, a comprehensive understanding of the structure-property relationships in this compound systems can be achieved, paving the way for the design of next-generation materials for a variety of applications.

Research on Derivatives and Structural Analogs of Xanthene 9 Malononitrile

Design Principles for Modifying the Xanthene-9-malononitrile Core

The modification of the this compound core is primarily driven by the goal of creating advanced functional materials, particularly for non-linear optical (NLO) applications. The fundamental design involves establishing a "push-pull" system within the molecule. In this arrangement, the dicyanomethanide group, derived from the malononitrile (B47326) moiety, typically serves as a potent electron donor. This donor is connected via the xanthene bridge to an electron-accepting group, such as pyridinium (B92312). rsc.org

A key design principle is the utilization of the central sp³ hybridized carbon atom in the xanthene scaffold. This feature increases charge separation between the donor and acceptor moieties, which is a critical factor for enhancing molecular hyperpolarizability (β), a measure of NLO activity. rsc.org Another core principle is modularity. The xanthene structure allows for systematic aliphatic substitutions, enabling the fine-tuning of the molecule's size, shape, and solubility without compromising the core electronic properties. rsc.org This modular approach facilitates the creation of a library of chromophores with systematically varied characteristics. Theoretical methods, such as Density Functional Theory (DFT), are often employed to predict properties like the dipole moment (μ) and hyperpolarizability (β) a priori, guiding the selection of candidate molecules for synthesis. rsc.org

Synthesis and Characterization of Substituted this compound Compounds

The synthesis of substituted this compound compounds is achieved through various organic reactions, with the Knoevenagel condensation being a prominent method. This reaction typically involves the condensation of an appropriate xanthene-based ketone with malononitrile in the presence of a base. The resulting derivatives are then rigorously characterized using a suite of analytical techniques.

Standard characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure and confirm the position of substituents.

Infrared (IR) Spectroscopy: This technique helps identify key functional groups within the molecule, such as the nitrile (C≡N) stretch of the malononitrile group.

Single Crystal X-ray Crystallography: When suitable crystals can be grown, this method provides definitive information about the three-dimensional structure, bond lengths, and bond angles of the compound. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This is used to study the electronic absorption properties of the compounds.

Elemental Analysis: This provides the empirical formula of the synthesized compound, confirming its elemental composition. researchgate.net

These characterization techniques are essential for confirming the identity and purity of the newly synthesized compounds and for understanding their structural and electronic properties. mdpi.comresearchgate.net

| Compound Name | Characterization Methods Used | Reference |

| 2′,7′-Dimethyl-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one | ¹H NMR, ¹³C NMR, X-ray Crystallography, Melting Point | mdpi.com |

| Novel spiro[isobenzofuran-1(3H),9'-xanthene]-3-ones | Elemental Analysis, IR, NMR, UV-Visible Spectroscopy | researchgate.net |

| Dicyano(9,9-dibutyl-7-(1-(2-ethylhexyl)pyridin-1-ium-4-yl)-9H-xanthen-2-yl)methanide (E1) | Theoretical and Experimental Methods | rsc.org |

| Dicyano(4-(9,9-dibutyl-7-(1-2-ethylhexyl)pyridine-1-ium-4-yl)-9H-xanthen-2-yl)methanide (E2a) | Theoretical and Experimental Methods | rsc.org |

Incorporation of Diverse Heterocyclic Moieties and Spirocyclic Systems

To expand the functional diversity of the xanthene framework, researchers have focused on incorporating various heterocyclic and spirocyclic systems. These modifications can significantly alter the compound's biological activity, photophysical properties, and chemical reactivity. nih.govdergipark.org.tr

Spirocyclic Systems: A notable class of derivatives is the spiro[isobenzofuran-1(3H),9′-xanthene]-3-ones. These are synthesized by reacting a ketoacid, such as 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, with substituted phenolic compounds or other reactive partners in the presence of a dehydrating agent. researchgate.net For instance, the reaction of phthalic anhydride (B1165640) with 4-methylphenol in hot methanesulfonic acid yields 2′,7′-dimethyl-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one. mdpi.com These spirocyclic structures create a rigid, three-dimensional architecture that can influence the molecule's properties.

Heterocyclic Moieties: The xanthene core can be functionalized by attaching various heterocyclic rings. Studies on related xanthine (B1682287) structures have shown that heterocycles like thiazole, isoxazole, and oxazole (B20620) can be incorporated at the C8 position. dergipark.org.tr This is typically achieved by reacting a diamino-pyrimidine precursor with a corresponding carboxylic acid in the presence of a dehydrating agent, followed by ring closure. dergipark.org.tr While these examples are on the xanthine scaffold, the synthetic principles are relevant for designing analogous this compound derivatives. The introduction of such heterocycles is a key strategy for developing new compounds with potential applications in medicinal chemistry. nih.govdergipark.org.tr

Investigations into Steric and Electronic Substituent Effects on Reactivity and Spectroscopic Profiles

The reactivity and spectroscopic properties of this compound derivatives are profoundly influenced by the steric bulk and electronic nature of their substituents.

Steric Effects: Steric hindrance plays a crucial role in directing the outcome of chemical reactions. Bulky substituents can shield a potential reaction site, preventing the approach of an electrophile or nucleophile and thus governing the regioselectivity of a reaction. beilstein-journals.org For example, in reactions involving functional groups on the xanthene core, a large substituent can favor substitution at a less hindered position. youtube.com This principle allows for kinetic and thermodynamic control over the synthesis of specific isomers. beilstein-journals.org

Electronic Effects: The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—are critical for tuning the molecule's spectroscopic profile. nih.gov In the context of NLO chromophores, the interplay between strong electron-donating and electron-withdrawing groups connected through a conjugated system (like the xanthene bridge) is essential for achieving high hyperpolarizability. rsc.org The strength of this electronic communication can decay with increasing distance between the substituent and the reactive or spectroscopic center of the molecule. nih.gov Computational studies on related systems have shown that the electronic effects of substituents can be used to tune optical and electrical properties, demonstrating that these effects are a key tool in the molecular engineering of functional materials. nih.govrsc.org

Synthesis and Photophysical Studies of Zwitterionic Xanthene-Malononitrile Chromophores

A particularly significant class of derivatives is the zwitterionic xanthene-malononitrile chromophores, designed for high-performance electro-optic (EO) applications. rsc.org These molecules are a type of push-pull chromophore that incorporates permanent positive and negative charges.

Synthesis: The synthesis is modular, typically involving the creation of a xanthene unit positioned between a dicyanomethanide donor (derived from malononitrile) and a pyridinium acceptor. rsc.org This structure enhances intramolecular charge transfer, a key requirement for large NLO responses. The modular design allows for aliphatic substitutions on the xanthene core and the pyridinium acceptor, which helps to modify the chromophore's shape and prevent aggregation in host-guest polymer systems. rsc.org

Photophysical Properties: These zwitterionic chromophores exhibit exceptionally large first molecular hyperpolarizability (β) values, which is a direct measure of their NLO efficiency. For example, the derivative Eb2 was found to have an experimental Hyper-Raleigh Scattering (HRS) β value of 1650 ± 150 × 10⁻³⁰ esu. rsc.org Another key photophysical characteristic is strong negative solvatochromism, where the wavelength of maximum absorption shifts to shorter wavelengths (a blue shift) as the polarity of the solvent increases. This behavior is indicative of a significant decrease in the dipole moment upon electronic excitation, a hallmark of this class of zwitterionic NLO chromophores. rsc.org

| Compound | Description | First Hyperpolarizability (β) (10⁻³⁰ esu) | µβ (10⁻⁴⁸ esu) | Reference |

| E1 | dicyano(9,9-dibutyl-7-(1-(2-ethylhexyl)pyridin-1-ium-4-yl)-9H-xanthen-2-yl)methanide | - | - | rsc.org |

| E2a | dicyano(4-(9,9-dibutyl-7-(1-2-ethylhexyl)pyridine-1-ium-4-yl)-9H-xanthen-2-yl)methanide | - | - | rsc.org |

| Eb2 | A related zwitterionic xanthene chromophore | 1650 ± 150 | 86,000 | rsc.org |

Strategies for Chemically Linked UV Absorber Units

The long-term performance and stability of organic chromophores like this compound derivatives are critical for their practical application, especially in environments with high-intensity light. Photodegradation, often caused by photo-oxidation, can limit the lifetime of these materials. researchgate.net One strategy to enhance photostability is to chemically link UV absorber units to the chromophore.

Advanced Applications and Emerging Research Directions for Xanthene 9 Malononitrile

Utility as Precursors in Complex Organic Synthesis

The xanthene scaffold is a versatile building block in organic synthesis, and the addition of a malononitrile (B47326) group at the 9-position creates a highly reactive and functionalized precursor for constructing more complex molecular architectures. nih.gov Malononitrile itself is a well-established reagent in multicomponent reactions (MCRs), valued for its ability to participate in reactions like Knoevenagel condensations and Michael additions. nih.gov

The chemical reactivity of Xanthene-9-malononitrile allows it to serve as a starting point for a variety of heterocyclic compounds. The active methylene (B1212753) group in the malononitrile moiety is readily deprotonated, forming a carbanion that can attack various electrophiles, leading to the synthesis of diverse and structurally complex molecules. nih.gov This makes this compound a valuable intermediate for creating novel organic materials and pharmacologically relevant structures. The synthesis of xanthene derivatives is often achieved through efficient, one-pot multicomponent reactions, which align with the principles of green chemistry by minimizing waste and energy consumption.

Role in Optoelectronic Materials Development

The field of optoelectronics, which includes devices like organic light-emitting diodes (OLEDs), relies on the development of novel functional materials with specific electronic properties. nih.gov Xanthene derivatives are explored for these applications due to their inherent photophysical characteristics and structural versatility. researchgate.netresearchgate.net Specifically, certain xanthene-based structures have been investigated as hole-transporting materials, which are crucial components in OLEDs for facilitating the efficient injection and transport of positive charge carriers. researchgate.net

The development of functional materials for optoelectronics is a resource-intensive task, and researchers are increasingly looking for organic molecules that can be precisely designed for high performance. nih.gov The unique electronic structure of this compound, featuring a combination of an electron-donating xanthene core and an electron-accepting malononitrile group, makes it a candidate for such applications. This donor-acceptor framework is a key design principle for creating materials with tailored electronic and photophysical properties suitable for optoelectronic devices. nih.gov

Applications as Advanced Fluorescent Dyes and Probes

Xanthene dyes, such as fluorescein (B123965) and rhodamine, are among the most widely used classes of fluorophores in chemistry and biology due to their high brightness and photostability. nih.govresearchgate.net Modern synthetic methods have enabled the modification of the basic xanthene structure to create advanced dyes with tailored properties. nih.gov A significant challenge in fluorescence imaging is to develop probes that operate in the near-infrared (NIR) region of the spectrum (700-1700 nm). researchgate.net NIR probes are highly advantageous for biological applications as they minimize background autofluorescence from tissues and allow for deeper penetration of light. researchgate.netnih.gov

The incorporation of a malononitrile group is a key strategy for shifting the emission of fluorescent dyes to longer wavelengths. nih.gov A recently developed NIR fluorescent probe, XM-Glu, features a xanthene-based structure with a hydroxy xanthene fluorophore and a malononitrile group specifically to achieve NIR emission and reduce background noise. nih.gov This design allows for the highly sensitive and accurate detection of specific biological targets, such as the cancer biomarker γ-glutamyl transpeptidase (GGT), demonstrating the power of the xanthene-malononitrile combination in creating advanced diagnostic tools. nih.gov

The core of these probes is the rigid xanthene structure, which maximizes π-conjugation and, consequently, fluorescence. nih.gov The ability to switch the fluorescence "on" or "off" in response to a specific analyte is often achieved through a spirocyclic mechanism, where the molecule exists in a non-fluorescent "closed" form and transitions to a highly fluorescent "open" form upon reacting with its target. nih.govresearchgate.net

Table 1: Comparison of Xanthene-Based Probe Features

| Feature | Description | Advantage | Citation |

|---|---|---|---|

| Xanthene Core | A rigid, tricyclic structure that forms the main chromophore. | Provides high fluorescence quantum yield and photostability. | nih.govnih.gov |

| Malononitrile Group | A strong electron-withdrawing group (C(CN)₂) attached at the C9 position. | Shifts emission to the Near-Infrared (NIR) range, reducing background fluorescence. | nih.gov |

| Spirocyclization | A mechanism enabling a switch between a colorless, non-fluorescent "closed" form and a colorful, fluorescent "open" form. | Allows for "turn-on" sensing of specific analytes with high contrast. | nih.govresearchgate.net |

| Analyte-Responsiveness | Functional groups are attached that react selectively with specific ions or molecules. | Enables highly specific detection of biological and environmental targets. | nih.gov |

The fluorescence of xanthene derivatives can be engineered to be responsive to changes in pH. researchgate.netresearchgate.net This property allows for the creation of sensors that can visualize pH changes in various environments, including within living cells. The mechanism behind this pH sensitivity often involves a change in the molecular structure that either enhances or quenches fluorescence.

One common strategy is based on photoinduced electron transfer (PET). In a PET-based sensor, a pH-responsive group, such as an amine, is attached to the fluorophore. researchgate.net At neutral or basic pH, the amine can donate an electron to the excited fluorophore, quenching its fluorescence. In an acidic environment, the amine is protonated, which inhibits the PET process and "turns on" the fluorescence. researchgate.net For example, a xanthene-based probe named Xanth-NPr was designed with a dipropylaniline group that quenches fluorescence until it is protonated in highly acidic conditions (pH 1 to 4.1), at which point it emits a strong red fluorescence. researchgate.net

Another mechanism involves the pH-dependent equilibrium between the fluorescent open form and the non-fluorescent spirocyclic closed form of the dye. nih.govresearchgate.net The transition between these two states can be triggered by pH changes, leading to a dramatic change in fluorescence intensity, which can be used to determine the pKₐ value of the system. nih.gov

Integration into Laser Technologies and Dye Lasers

Xanthene dyes are a cornerstone of dye laser technology. researchgate.net Dye lasers are valued for their tunability, allowing the laser output to be adjusted across a wide range of wavelengths. The active medium in these lasers is a solution of an organic dye, and xanthene derivatives are frequently chosen for their high fluorescence efficiency.

When excited by an external light source (a process called pumping), the dye molecules are raised to an excited electronic state. They then rapidly relax to the lowest vibrational level of this excited state and subsequently emit light via fluorescence as they return to the ground state. This emitted light, when amplified in a resonant cavity, produces the laser beam. The efficiency of a laser dye is directly related to its fluorescence quantum yield—the ratio of photons emitted to photons absorbed. Xanthene dyes are known for their excellent photophysical properties, making them effective gain media. researchgate.net Research in this area focuses on improving the photostability of these dyes to prevent degradation under intense laser pumping.

Exploration as Materials for Nonlinear Optics (NLO)

Nonlinear optics (NLO) is a branch of optics that describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. jhuapl.edu Materials with strong NLO properties are essential for technologies like frequency conversion (e.g., second-harmonic generation, SHG), optical switching, and high-speed data communication. jhuapl.edudtic.mil

A key strategy for designing molecules with large second-order NLO responses is to create a donor-π-acceptor (D-π-A) structure. dtic.mil These molecules consist of an electron-donating group and an electron-accepting group connected by a conjugated π-system. This arrangement leads to a large change in dipole moment upon excitation, a key factor for high NLO activity. This compound fits this molecular design paradigm perfectly. The xanthene ring system can act as the electron donor, while the malononitrile group is a potent electron acceptor. dtic.milrsc.org The conjugated system of the xanthene core serves as the π-bridge. The use of malononitrile and its derivatives as the acceptor component in NLO chromophores has been a subject of significant research. dtic.milrsc.org

Table 2: Key Concepts in Nonlinear Optics for this compound

| Concept | Relevance to this compound | Citation |

|---|---|---|

| Donor-π-Acceptor (D-π-A) Structure | The molecule combines an electron-donating xanthene core with an electron-accepting malononitrile group via a conjugated system. | dtic.mil |

| Second-Harmonic Generation (SHG) | A process where two photons of the same frequency are converted into a single photon with twice the frequency (half the wavelength). D-π-A molecules are excellent candidates for this. | jhuapl.edu |

| Hyperpolarizability (β) | A measure of the nonlinear response of a single molecule to an electric field. High values are sought for NLO materials. | rsc.org |

| Malononitrile as Acceptor | The dicyano-substituted carbon is a strong electron-withdrawing group, enhancing the NLO response. | dtic.milrsc.org |

Future Research Directions and Unexplored Avenues for this compound

The unique properties of this compound position it as a promising platform for future research and development across multiple scientific disciplines. A primary challenge and opportunity lies in the continued development of new functional dyes with optimized physicochemical properties, particularly for operation in the near-infrared (NIR) window for advanced biological imaging. researchgate.netresearchgate.net

Future work will likely focus on several key avenues:

Enhanced Bio-probes: Synthesizing new generations of this compound derivatives that are targeted to a wider range of specific biomolecules and cellular processes. This includes creating probes with even greater sensitivity, selectivity, and photostability for use in disease diagnosis and monitoring. nih.govnih.gov

Advanced Optoelectronic and NLO Materials: Systematically modifying the molecular structure to fine-tune the electronic energy levels and enhance performance in optoelectronic devices. For NLO applications, research will aim to maximize the hyperpolarizability and ensure the assembly of these molecules into non-centrosymmetric bulk materials, a requirement for second-order NLO effects. nih.govdtic.mil

Multifunctional Materials: Designing materials that combine multiple properties, such as fluorescence and NLO activity, or probes that respond to multiple stimuli (e.g., pH and a specific metal ion). Rhodamine derivatives, for example, are already known to respond to both mechanical stress and pH changes. researchgate.net

Green Synthesis and Application: Developing more environmentally benign synthetic routes for this compound and its derivatives, leveraging techniques like multicomponent reactions and reusable catalysts to improve efficiency and reduce waste.

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.